5-(2-Methoxyethoxy)picolinic acid
Description
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-8(9(11)12)10-6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWNROZTCWULAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Methoxyethoxy Picolinic Acid and Analogues
Foundational Synthetic Routes to the Picolinic Acid Core
The synthesis of the picolinic acid framework, a key structural component, is primarily achieved through two established methods: oxidative approaches and ammoxidation-hydrolysis pathways.
Oxidative Approaches to Pyridine-2-carboxylic Acids
A primary and direct method for synthesizing picolinic acids involves the oxidation of 2-methylpyridine, also known as α-picoline. This chemical transformation targets the methyl group at the second position of the pyridine (B92270) ring, converting it into a carboxylic acid.
Various oxidizing agents can be utilized for this purpose, with potassium permanganate (B83412) (KMnO₄) being a common choice due to its potency and cost-effectiveness. The reaction is typically conducted in an aqueous solution, with the final product being isolated after acidification. Other oxidizing agents such as nitric acid (HNO₃) and selenium dioxide (SeO₂) have also been successfully employed. The selection of the oxidant and the precise control of reaction conditions, including temperature and duration, are critical factors that determine the yield and purity of the resulting picolinic acid.
| Oxidizing Agent | Typical Reaction Conditions | Key Advantages | Potential Drawbacks |
| Potassium Permanganate (KMnO₄) | Aqueous solution, with heating | Cost-effective and readily available | Risk of over-oxidation and generation of waste products |
| Nitric Acid (HNO₃) | Concentrated acid at high temperatures | Effective for a variety of starting materials | Requires stringent safety protocols due to harsh conditions |
| Selenium Dioxide (SeO₂) | Refluxing in an organic solvent | Generally proceeds under milder conditions with good yields | The toxicity of selenium-based compounds is a significant concern |
Ammoxidation-Hydrolysis Pathways
An alternative, industrially significant route to picolinic acids proceeds through a two-step process involving ammoxidation followed by hydrolysis. In the first step, 2-picoline undergoes ammoxidation, a catalytic reaction with ammonia (B1221849) and oxygen at elevated temperatures, to produce 2-cyanopyridine (B140075).
This reaction is facilitated by complex metal oxide catalysts, often containing vanadium and molybdenum, which selectively target the methyl group for conversion to a nitrile (-CN) group while preserving the integrity of the pyridine ring. The intermediate, 2-cyanopyridine, is then hydrolyzed under either acidic or basic conditions to yield the final picolinic acid. This pathway is noted for its high efficiency and is a preferred method for large-scale industrial production.
Directed Synthesis of 5-(2-Methoxyethoxy)picolinic Acid
The specific synthesis of this compound necessitates a more targeted and multi-step approach that builds upon the foundational picolinic acid core. This involves the strategic selection of precursors and a controlled sequence of reactions to introduce the desired substituents onto the pyridine ring.
Precursor Selection and Derivatization Strategies
The synthesis typically commences with a pyridine derivative that is already functionalized at the desired position. A common starting material is 5-hydroxypicolinic acid or its ester derivative. The hydroxyl group at the 5-position acts as a convenient attachment point for the subsequent introduction of the methoxyethoxy side chain.
Introduction of the Methoxyethoxy Substituent via Etherification
The crucial step in the synthesis is the formation of the ether bond at the 5-position of the picolinic acid backbone. This is most commonly achieved through a Williamson ether synthesis.
In this reaction, the deprotonated form of 5-hydroxypicolinic acid (or its ester), typically generated using a base like sodium hydride, is reacted with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide. The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which facilitates the nucleophilic substitution process.
| Reactants | Reagent(s) | Solvent | Product |
| 5-Hydroxypicolinic acid | Sodium hydride (NaH), 2-methoxyethyl chloride | DMF | This compound |
| Methyl 5-hydroxypicolinate | Potassium carbonate (K₂CO₃), 2-methoxyethyl bromide | Acetonitrile | Methyl 5-(2-methoxyethoxy)picolinate |
Carboxylic Acid Functionalization Techniques
When the synthetic route utilizes an ester of 5-hydroxypicolinic acid as the starting material, the final step involves the hydrolysis of the ester group to yield the free carboxylic acid. This transformation, known as saponification, is typically accomplished by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic medium, followed by a final acidification step. This hydrolysis reaction is generally efficient and provides the target molecule, this compound, in high purity.
Advanced Functionalization and Chemical Transformations
Advanced functionalization and chemical transformations are essential for modifying the core structure of this compound. These reactions enable the introduction of various functional groups and the creation of a library of derivatives for further investigation.
Amide Coupling Reactions Involving the Carboxylic Acid Group
The carboxylic acid group of this compound is a key site for derivatization through amide coupling reactions. These reactions involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine to form an amide bond. A variety of coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reaction conditions and efficiency. luxembourg-bio.comresearchgate.net
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions. luxembourg-bio.comnih.govnih.gov Other effective reagents include uronium/aminium salts like HATU and phosphonium (B103445) salts such as PyBOP. fishersci.co.uk The choice of reagent and reaction conditions, including solvent and base, can be optimized to achieve high yields of the desired amide product. fishersci.co.ukresearchgate.netcam.ac.uknih.govresearchgate.net For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to provide almost quantitative yields for the amidation of picolinic acid under room temperature conditions. researchgate.net
The general protocol for these reactions involves dissolving the picolinic acid derivative, the amine, and the coupling reagents in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction. fishersci.co.uk
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Base | Common Solvents |
|---|---|---|---|
| EDCI (or DCC) | HOBt or DMAP | DIPEA or TEA | DCM, DMF |
| HATU | None | DIPEA | DMF, ACN |
| PyBOP | None | DIPEA | DMF, DCM |
EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: Dicyclohexylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: Diisopropylethylamine, DMF: Dimethylformamide, ACN: Acetonitrile, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
Impact of Substituent Position on Synthetic Pathways (e.g., Regioselectivity at C-4 vs. C-5)
The position of substituents on the pyridine ring significantly influences the regioselectivity of subsequent synthetic transformations. The electronic properties of the substituents dictate the reactivity of the different carbon atoms in the ring towards electrophilic or nucleophilic attack. ucsb.edustpeters.co.innih.gov
In the case of this compound, the alkoxy group at the C-5 position is an electron-donating group. ucsb.edu This directing effect can influence the outcome of reactions such as electrophilic aromatic substitution. Generally, electron-donating groups on a pyridine ring direct incoming electrophiles to the positions ortho and para to them. However, the pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. nih.gov
The interplay between the activating effect of the C-5 alkoxy group and the deactivating effect of the ring nitrogen determines the ultimate regiochemical outcome. For instance, in electrophilic aromatic substitution reactions, substitution might be favored at the C-4 position due to the directing influence of the C-5 alkoxy group. Conversely, functionalization at the C-4 position can be challenging due to the electronic nature of the pyridine ring, often requiring specific strategies like the use of blocking groups to achieve the desired regioselectivity. acs.orgresearchgate.netchemrxiv.orgnih.gov The development of methods for the direct and selective C-4 functionalization of pyridines remains an active area of research. acs.orgresearchgate.netchemrxiv.orgnih.gov
The presence of an electron-withdrawing group, such as a carboxylic acid at the C-2 position, further complicates the reactivity pattern. This group deactivates the ring, making electrophilic substitution more difficult. The regioselectivity of a given reaction will therefore be a result of the combined electronic effects of all substituents present on the pyridine ring. nih.govnih.gov
Strategies for Introducing Halogenated Moieties (e.g., Bromination)
The introduction of halogen atoms, such as bromine, onto the picolinic acid scaffold is a valuable transformation for enabling further cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the existing substituents on the pyridine ring. chemrxiv.orgnsf.govchemrxiv.org
Direct electrophilic bromination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring and often requires harsh conditions, such as the use of oleum (B3057394) and high temperatures, which can lead to a mixture of mono- and di-brominated products. chemrxiv.orgnsf.govgoogle.com Alternative brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be employed, sometimes in the presence of an acid catalyst. google.comgoogle.com
For a substrate like this compound, the electron-donating alkoxy group at the C-5 position would be expected to direct bromination to the C-4 or C-6 positions. However, the C-2 carboxylic acid and the pyridine nitrogen deactivate the ring, influencing the final regiochemical outcome. Electrochemical methods have also been developed for the meta-selective bromination of pyridine derivatives by utilizing directing groups. nih.gov
In some cases, a one-pot reaction involving the activation of the carboxylic acid with thionyl chloride can lead to unexpected chlorination at the C-4 position, in addition to the formation of the expected acid chloride. nih.govresearchgate.net This highlights the complex reactivity of substituted picolinic acids.
Table 2: Common Brominating Agents for Pyridine Derivatives
| Brominating Agent | Typical Conditions |
|---|---|
| Bromine (Br₂) | Oleum, high temperature |
| N-Bromosuccinimide (NBS) | Acid catalyst, various solvents |
Selective Deprotection Methodologies (e.g., Palladium-Catalyzed Hydrogenolysis)
In the synthesis of complex molecules, protecting groups are often used to mask reactive functional groups. The selective removal of these protecting groups is a critical step. For analogues of this compound that may incorporate benzyl (B1604629) ether or related protecting groups, palladium-catalyzed hydrogenolysis is a common and effective deprotection method. researchgate.net
This reaction typically involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). acs.orgresearchgate.net The reaction is usually carried out in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. This method is highly chemoselective for the cleavage of benzyl ethers, benzyloxycarbonyl (Cbz) groups, and benzyl esters, while leaving many other functional groups intact. nih.govjst.go.jp
Table 3: Selected Deprotection Methods
| Protecting Group | Reagents and Conditions |
|---|---|
| Benzyl ether (Bn) | H₂, Pd/C, MeOH or EtOH |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C, MeOH or EtOH |
| β-Methoxyethoxymethyl (MEM) ether | CeCl₃·7H₂O, CH₃CN, reflux |
Coordination Chemistry and Metal Complexation of 5 2 Methoxyethoxy Picolinic Acid Derivatives
Ligand Characteristics and Coordination Modes
The structural features of 5-(2-Methoxyethoxy)picolinic acid suggest a predictable yet potentially nuanced coordination behavior.
Bidentate Chelation via Pyridine (B92270) Nitrogen and Carboxylate Oxygen Donor Atoms
Consistent with the coordination chemistry of the parent picolinic acid, this compound is anticipated to act as a bidentate chelating agent. nih.govnih.gov Coordination to a metal center would occur through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This mode of binding is a hallmark of picolinate (B1231196) ligands and is driven by the favorable formation of a stable chelate ring. nih.govnih.gov
Synthesis and Spectroscopic Characterization of Metal Picolinate Complexes
The synthesis and characterization of metal complexes of this compound would likely follow established methodologies for other picolinate ligands, though no specific examples are currently reported in the literature.
Preparation of Complexes with Transition Metal Ions (e.g., Fe(II), Co(II), Mn(II), Ni(II), Cu(II), Zn(II), Ag(I))
The synthesis of metal complexes with this compound would be expected to proceed by reacting the ligand (or its deprotonated form) with a suitable metal salt in an appropriate solvent. Common methods for synthesizing picolinate complexes involve the reaction of the picolinic acid with metal carbonates, hydroxides, or perchlorates in solvents like ethanol (B145695) or water. orientjchem.orgrsc.org For instance, the synthesis of zinc picolinate complexes has been achieved by reacting picolinic acid with zinc sulfate (B86663) in an aqueous solution. google.com Similarly, cobalt(II) picolinate complexes have been prepared using cobalt acetate. researchgate.net The specific stoichiometry and reaction conditions would need to be optimized for each metal ion.
Table 1: Hypothetical Synthesis of Metal Complexes of this compound
| Metal Ion | Potential Metal Salt | Potential Solvent | Expected Complex Type |
| Fe(II) | Iron(II) sulfate | Ethanol/Water | [Fe(L)₂] or [Fe(L)₂(H₂O)₂] |
| Co(II) | Cobalt(II) chloride | Methanol (B129727) | [Co(L)₂] or [Co(L)₂(H₂O)₂] |
| Mn(II) | Manganese(II) acetate | Ethanol | [Mn(L)₂] or [Mn(L)₂(H₂O)₂] |
| Ni(II) | Nickel(II) nitrate | Methanol | [Ni(L)₂] or [Ni(L)₂(H₂O)₂] |
| Cu(II) | Copper(II) sulfate | Ethanol/Water | [Cu(L)₂] or [Cu(L)₂(H₂O)₂] |
| Zn(II) | Zinc(II) chloride | Water | [Zn(L)₂] or [Zn(L)₂(H₂O)₂] |
| Ag(I) | Silver(I) nitrate | Acetonitrile/Water | [Ag(L)] or [Ag(L)₂(H₂O)] |
| L represents the deprotonated 5-(2-methoxyethoxy)picolinate ligand. |
Application of Infrared (IR) Spectroscopy for Ligand-Metal Bonding Analysis
Infrared (IR) spectroscopy is a crucial tool for confirming the coordination of the picolinate ligand to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups are expected. The strong C=O stretching vibration of the free carboxylic acid (typically around 1700-1740 cm⁻¹) would be replaced by two distinct bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically in the regions of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. rsc.orgnih.gov The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group. Additionally, shifts in the C=N and C=C stretching vibrations of the pyridine ring would indicate the involvement of the pyridine nitrogen in coordination. researchgate.netnih.gov The C-O-C stretching vibrations of the methoxyethoxy chain, expected around 1050-1150 cm⁻¹, could also be perturbed upon complexation, although this is less certain without experimental data. pressbooks.pub
Table 2: Expected IR Spectral Data for this compound and its Metal Complexes (cm⁻¹)
| Compound | ν(C=O) / νₐₛ(COO⁻) | νₛ(COO⁻) | ν(C=N) / ν(Py) | ν(C-O-C) |
| This compound | ~1710 | - | ~1600, ~1570 | ~1120 |
| Metal Complex (e.g., [M(L)₂]) | ~1620 | ~1400 | Shifted | Shifted |
| These are hypothetical values based on general trends for picolinate complexes. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Geometry Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic structure and coordination geometry of metal complexes of this compound. The absorption of UV or visible light by these complexes promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the nature of the metal-ligand bonding and the resulting electronic transitions.
In studies of related picolinic acid complexes, the electronic spectra have been instrumental in determining the geometry of the metal center. orientjchem.orgresearchgate.net For instance, the electronic spectrum of a copper(II) picolinate complex may exhibit a broad band in the visible region, which is characteristic of d-d transitions. The position and shape of this band can indicate a distorted octahedral geometry due to the Jahn-Teller effect, a common phenomenon for Cu(II) complexes. orientjchem.orgsjctni.edu For example, a broad absorption band around 15,290 cm⁻¹ is indicative of a distorted octahedral geometry for a copper complex. researchgate.net
Similarly, for cobalt(II) and nickel(II) complexes of picolinic acid, the electronic spectra can reveal characteristic absorptions corresponding to d-d transitions that are consistent with octahedral coordination. orientjchem.orgresearchgate.net For instance, a Ni(II) complex might show a transition around 19,607 cm⁻¹, assigned to the ³A₂g → ³T₁g(P) transition, which is typical for octahedral geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopic Probes
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy are powerful tools for investigating the structural and electronic properties of metal complexes of this compound.
NMR Spectroscopy provides detailed information about the ligand's structure and its coordination to a diamagnetic metal ion. ictp.it In the ¹H NMR spectrum of a picolinic acid ligand, aromatic protons typically appear in the range of 7.6-8.8 ppm, while the carboxylic acid proton shows a signal around 9.76 ppm. researchgate.net Upon complexation with a diamagnetic metal ion like Zn(II), the signals corresponding to the aromatic protons of the picolinate ligand may shift, for example, to a range of 7.5-9.07 ppm in a DMSO-d₆ solution, indicating the coordination of the ligand to the metal center. researchgate.net For paramagnetic complexes, NMR spectra can be more complex due to the influence of the unpaired electrons, but can still provide valuable structural information. researchgate.netnih.gov
ESR Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is specifically used to study species with unpaired electrons, such as transition metal complexes. bhu.ac.in The ESR spectrum of a copper(II) complex of a picolinic acid derivative can provide insights into the geometry of the complex and the nature of the metal-ligand bond. sjctni.edu For instance, the ESR spectrum of a Cu(II) complex at liquid nitrogen temperature can confirm a distorted octahedral geometry with elongated axial bonds. sjctni.edu X-band ESR spectra of polycrystalline samples at room temperature and at 77K can reveal information about exchange-coupled metal centers. researchgate.net The g-values obtained from the ESR spectrum are characteristic of the metal ion and its coordination environment.
The combination of NMR and ESR spectroscopy can provide a comprehensive understanding of the coordination chemistry of this compound with various metal ions, elucidating both the structural arrangement of the ligands and the electronic properties of the metal center. researchgate.netnih.gov
Thermal Analysis of Metal Complexes for Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability of metal complexes of this compound. These methods provide information on decomposition temperatures, the presence of coordinated or lattice water molecules, and the nature of the thermal decomposition process. orientjchem.orgd-nb.info
Studies on related metal picolinate complexes have demonstrated the utility of thermal analysis. For instance, TGA of various metal(II) perchlorate (B79767) complexes with picolinic acid showed that the complexes were stable up to temperatures above 260°C, indicating the absence of water molecules in the coordination sphere. orientjchem.orgresearchgate.net The decomposition of a manganese(II) perchlorate complex was observed to begin at 258.2°C. orientjchem.org
The thermal decomposition of metal complexes often occurs in distinct steps, which can be correlated with the loss of specific ligands or parts of the ligand. The final decomposition product is typically the metal oxide. d-nb.info The DTA curve can indicate whether the decomposition processes are endothermic or exothermic. For example, an endothermic peak on the DTA curve prior to decomposition can suggest the melting of the complex. orientjchem.org
The thermal stability of metal complexes of this compound is expected to be influenced by the nature of the metal ion and the coordination mode of the ligand. The presence of the flexible methoxyethoxy side chain might affect the crystal packing and, consequently, the thermal properties of the complexes.
Table 1: Thermal Decomposition Data for Selected Metal Picolinate Complexes
| Compound | Decomposition Temperature (°C) |
| Manganese(II) perchlorate complex | > 258.2 |
| General Metal(II) picolinate perchlorate complexes | > 260 |
This table is based on data for related picolinic acid complexes and serves as an illustrative example. orientjchem.orgresearchgate.net
Structural Elucidation of Coordination Compounds
Single-Crystal X-ray Diffraction Studies of Metal Picolinates
For related metal picolinate complexes, SC-XRD studies have been instrumental in confirming the coordination mode of the picolinic acid ligand, which typically acts as a bidentate chelating agent through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. sjctni.eduresearchgate.net The resulting metal complexes often exhibit various geometries, such as octahedral or distorted octahedral, depending on the metal ion and other coordinated ligands. orientjchem.orgsjctni.edu
The crystal structure of a tetranuclear manganese cluster containing a modified picolinimidate ligand derived from 2-cyanopyridine (B140075) has been determined by X-ray diffraction, revealing a planar-diamond array where the picolinimidate ligands act as chelating agents through two nitrogen atoms. researchgate.net Such studies provide invaluable insights into how these ligands can form complex multinuclear structures.
Obtaining single crystals of sufficient quality is a prerequisite for SC-XRD analysis. uhu-ciqso.es The crystallization process can be influenced by factors such as the solvent system, temperature, and the presence of counter-ions. The structural information obtained from SC-XRD is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties. uhu-ciqso.es
Analysis of Intermolecular Interactions and Crystal Packing in Metal Complexes
The solid-state structure of metal complexes of this compound is not only defined by the intramolecular coordination bonds but also by a network of intermolecular interactions that dictate the crystal packing. These interactions can include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the pyridine rings. mpg.desemanticscholar.orgrsc.org
The analysis of crystal packing can reveal how molecules assemble into stable three-dimensional structures. unimi.it Understanding these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. nih.gov The interplay of different intermolecular interactions can lead to the formation of supramolecular assemblies with unique topologies. rsc.org
Investigation of Proton Transfer Salts and Supramolecular Assembly
Proton transfer from a Brønsted acid to a Brønsted base can lead to the formation of proton transfer salts, which are held together by charge-assisted hydrogen bonds. rug.nl In the context of this compound, this can occur through the transfer of the acidic proton from the carboxylic acid group to a suitable basic site, either on another molecule of the same compound or on a different co-crystallized molecule. arxiv.org
The formation of such salts is a powerful tool in crystal engineering for the construction of novel supramolecular assemblies. rug.nl The resulting ionic species can self-assemble through strong electrostatic interactions and hydrogen bonding to form well-defined and stable crystal structures. rug.nl The investigation of proton transfer salts involving pyridine carboxylic acids and other organic molecules has been an active area of research. researchgate.net
The methoxyethoxy side chain of this compound could play a significant role in directing the supramolecular assembly of its proton transfer salts through additional hydrogen bonding or other weak interactions. The study of these systems can provide insights into the factors that govern proton transfer and the subsequent formation of complex supramolecular architectures. The resulting structures can be characterized using techniques such as single-crystal X-ray diffraction to elucidate the details of the intermolecular interactions and packing. rug.nl
No Scientific Literature Found on the Catalytic Applications of this compound
Despite a comprehensive search of scientific databases and literature, no published research or data could be found on the coordination chemistry and catalytic applications in organic transformations specifically for the chemical compound this compound.
The request for an article detailing the catalytic use of this compound, with a specific focus on its role as a co-catalyst in metal-complex-catalyzed oxidation reactions and mechanistic insights into its activity, cannot be fulfilled at this time due to a lack of available scientific information.
While extensive research exists on the parent compound, picolinic acid, and various other derivatives, the specific ether-substituted derivative, this compound, does not appear in the reviewed literature in the context of catalytic applications. Scientific articles and patents detail the use of picolinic acid and its analogues in a range of metal-catalyzed reactions, often highlighting the crucial role of the picolinamide (B142947) moiety in chelating to metal centers and promoting catalytic turnover. These studies frequently include detailed mechanistic investigations and performance data, which are essential for constructing a scientifically accurate and informative article as requested.
The absence of such information for this compound makes it impossible to generate content that is factual and based on verifiable research findings. Any attempt to extrapolate the properties of picolinic acid or other derivatives to this specific compound would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, until research on the catalytic properties of this compound is conducted and published in peer-reviewed literature, a detailed article on this subject cannot be written.
Advanced Structural and Conformational Analysis of 5 2 Methoxyethoxy Picolinic Acid Derivatives
Crystallographic Investigations and Solid-State Behavior
The solid-state architecture of 5-(2-methoxyethoxy)picolinic acid derivatives is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π-stacking, and other weak noncovalent interactions. X-ray diffraction studies have been instrumental in revealing how subtle changes in substituents on the pyridine (B92270) ring can lead to profound differences in crystal packing and molecular geometry. uniupo.itnih.govresearchgate.net
Analysis of Substituent Effects on Molecular Geometry and Crystal Packing
The introduction of various substituents to the pyridine ring of picolinic acid derivatives has a demonstrable impact on their molecular conformation and the way they arrange themselves in a crystal lattice. uniupo.itnih.govresearchgate.net Even minor modifications can induce significant conformational changes. uniupo.itnih.gov For instance, studies on related picolinic acid derivatives have shown that small alterations to pyridine substituents can cause the orientation of an attached benzyl (B1604629) ring to shift from a planar to a perpendicular conformation relative to the pyridine ring. uniupo.itnih.govresearchgate.net
The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role in these conformational preferences. researchgate.netrsc.org Electron-donating groups tend to increase the electron density of the pyridine ring, which can, in turn, influence the strength of intermolecular interactions. msu.edunih.gov Conversely, electron-withdrawing groups decrease the ring's electron density. researchgate.netnih.gov This modulation of the electronic properties of the pyridine ring directly affects the stability and geometry of the resulting crystal packing. rsc.org
The crystal packing of these derivatives is often stabilized by a network of π-stacking and dispersion interactions. researcher.life The presence of functional groups capable of forming hydrogen bonds, such as the carboxylic acid and the ether oxygen in the methoxyethoxy chain, further directs the supramolecular assembly.
Table 1: Representative Crystallographic Data for Picolinic Acid Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| N-(4-fluorophenyl)pyridine-2-carboxamide | Monoclinic | P21/n | C-H···O, C-H···F hydrogen bonding, π-stacking | nih.gov |
| (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine | Monoclinic | P21/c | C-H···O hydrogen bonding, π-π stacking | researchgate.net |
| Benzimidazole picolinic acid (BPEP) | - | - | Intramolecular C-H···O, Intermolecular H-bonding | researchgate.net |
Elucidation of π-Stacking and Weak Noncovalent Interactions
π-stacking interactions are a significant driving force in the crystal packing of many aromatic compounds, including pyridine derivatives. researchgate.netnih.govresearchgate.net In substituted pyridine carboxamides, well-defined π-stacking involving the pyridine rings has been observed, contributing to the three-dimensional architecture of the crystal. nih.gov The interplanar separations in these stacked structures are typically in the range of 3.4 to 3.7 Å. researcher.lifenih.govresearchgate.net
The nature of these π-π interactions can vary, from face-to-face to offset or slipped-stacking arrangements. researchgate.net The specific geometry is influenced by the electronic nature of the substituents. For instance, electron-donating substituents can enhance π-π stacking interactions. researchgate.net
Beyond conventional hydrogen bonds and π-stacking, weaker noncovalent interactions also play a crucial role. These can include C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring, and lone pair (lp)···π interactions, for example, between the oxygen of the methoxyethoxy group and a pyridine ring. researchgate.netspbu.ru The interplay of these varied interactions, including dipole-dipole forces, collectively determines the final crystal structure. acs.orgfrontiersin.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these diverse intermolecular contacts. uniupo.itnih.govresearchgate.netresearcher.life
Conformational Flexibility Studies
The 2-methoxyethoxy substituent imparts significant conformational flexibility to the this compound molecule. This flexibility arises from the rotatable bonds within the ethoxy chain, which can lead to various spatial arrangements of the methoxy (B1213986) group relative to the pyridine ring.
Influence of Pyridine Substituents on Ring Orientation and Dynamic Conformations
Substituents on the pyridine ring can exert a notable influence on the orientation and dynamic behavior of the ring system. uniupo.itnih.gov As previously mentioned, even small changes can lead to substantial reorientations of other parts of the molecule. uniupo.itnih.govresearchgate.net This is a consequence of the intricate balance between steric and electronic effects. The size and electronic nature of a substituent can dictate the preferred conformation by minimizing steric hindrance and optimizing electrostatic interactions. nih.govup.ac.za
The presence of a flexible side chain, such as the methoxyethoxy group, introduces additional degrees of freedom. The conformation adopted by this chain in the solid state will be the one that best accommodates the packing forces within the crystal lattice, including forming favorable intermolecular contacts. rsc.org
Comprehensive Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for characterizing the structure and dynamics of molecules in solution.
Detailed Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformation
NMR spectroscopy provides detailed insights into the conformation of this compound and its derivatives in the solution state. researchgate.netpsu.edu By analyzing chemical shifts and coupling constants from ¹H and ¹³C NMR spectra, it is possible to deduce information about the average conformation and the electronic environment of the different nuclei within the molecule. chemicalbook.commdpi.com
For picolinic acid itself, the proton NMR spectrum in DMSO-d₆ shows distinct signals for the pyridine protons, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group. chemicalbook.com The introduction of the 5-(2-methoxyethoxy) substituent would be expected to alter these chemical shifts, providing clues about its electronic influence on the pyridine ring.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximity between protons, offering direct evidence for the preferred solution-state conformation of the flexible methoxyethoxy side chain. researchgate.net Studies on related flexible molecules have shown that while some compounds may not exhibit a single preferred conformation in solution, the introduction of bulky substituents can lead to a more defined conformational preference. researchgate.net The dynamic nature of the molecule in solution, with conformations interconverting rapidly on the NMR timescale, can also be investigated using techniques like exchange spectroscopy and lineshape analysis. nih.govnih.gov
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing vital information on molecular weight and fragmentation patterns. For derivatives of this compound, mass spectrometry confirms the elemental composition and offers insights into the molecule's stability and the connectivity of its constituent parts.
High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, the exact mass can be calculated from its chemical formula, C9H11NO4. This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
While a detailed experimental mass spectrum for this compound is not widely available in the public domain, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related compounds, such as picolinic acid and its derivatives. nih.govnist.govnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, and it typically produces a prominent protonated molecule [M+H]+ in the positive ion mode or a deprotonated molecule [M-H]- in the negative ion mode. nih.govlibretexts.org
Under tandem mass spectrometry (MS/MS) conditions, the precursor ion (e.g., the [M+H]+ ion) is subjected to collision-induced dissociation to generate a series of product ions. The fragmentation of this compound is expected to be dominated by cleavages at the most labile bonds, primarily the ether linkage and the carboxylic acid group.
Key predictable fragmentation pathways for this compound would include:
Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da) is a common fragmentation pathway for carboxylic acids. libretexts.org
Cleavage of the ether bond: The bond between the pyridine ring and the methoxyethoxy group is susceptible to cleavage. This can occur on either side of the ether oxygen, leading to fragments corresponding to the picolinic acid moiety and the methoxyethoxy side chain.
Fragmentation of the methoxyethoxy side chain: The side chain itself can undergo fragmentation, for example, through the loss of a methoxy group (CH3O•) or formaldehyde (B43269) (CH2O).
The following table outlines the predicted major ions that would be observed in the mass spectrum of this compound.
| Predicted m/z | Ion Formula | Description |
| 198.0761 | [C9H12NO4]+ | Protonated molecular ion [M+H]+ |
| 154.0499 | [C7H8NO2]+ | Loss of the ethoxy group from the side chain |
| 152.0342 | [C8H6NO3]+ | Loss of methanol (B129727) (CH3OH) from the side chain |
| 136.0393 | [C7H6NO2]+ | Loss of the entire methoxyethoxy group |
| 124.0393 | [C6H6NO2]+ | Decarboxylation of the picolinic acid core |
This predictive analysis, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the identification and structural confirmation of this compound and its derivatives in future research. The derivatization of the carboxylic acid group, for instance, into a picolinyl ester, has been shown to be a valuable strategy to enhance ionization efficiency and direct fragmentation pathways in the analysis of other complex molecules. nih.govnih.gov
Applications in Chemical Research and Advanced Materials Science
Organic Synthesis Building Block
As a versatile building block, 5-(2-Methoxyethoxy)picolinic acid serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a pyridine (B92270) ring with an ether linkage, allows for a wide range of chemical transformations.
Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of this compound makes it an ideal intermediate for the construction of elaborate molecular architectures. The picolinic acid unit provides a handle for various coupling reactions, while the methoxyethoxy group can influence solubility and other physical properties of the final product. For instance, picolinic acid derivatives are recognized as important intermediates in the synthesis of certain pharmaceutical compounds and agrochemicals. google.comgoogle.com The presence of the methoxyethoxy side chain can be strategically employed to fine-tune the characteristics of these target molecules.
Substrate in Specific Organic Reactions (e.g., Mitsunobu Reaction, Hammick Reaction)
The reactivity of the picolinic acid functional group allows this compound to participate in several name reactions, highlighting its synthetic utility.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides. mdpi.comnih.gov In this reaction, a carboxylic acid, such as this compound, can be coupled with an alcohol in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate). mdpi.comatlanchimpharma.com This reaction proceeds with an inversion of stereochemistry at the alcohol center, making it highly valuable in the synthesis of chiral molecules. mdpi.com The use of picolinic acid derivatives in this context allows for the introduction of the pyridyl moiety into a target structure.
Hammick Reaction: The Hammick reaction involves the thermal decarboxylation of an α-picolinic acid (or a related heterocyclic carboxylic acid) in the presence of a carbonyl compound to yield a 2-pyridyl-carbinol. wikipedia.orgchemeurope.com When heated, this compound would be expected to decarboxylate to form a reactive intermediate. wikipedia.orgchemeurope.comunit.no This intermediate can then undergo a nucleophilic attack on an aldehyde or ketone, ultimately forming a new carbon-carbon bond and yielding a functionalized pyridine derivative. wikipedia.org The reaction is typically carried out in a solvent like p-cymene (B1678584) to improve yields. wikipedia.orgchemeurope.com
Advanced Materials Science Applications
Beyond its role in traditional organic synthesis, this compound and its derivatives are finding increasing use in the field of advanced materials science. The electronic and coordination properties of the picolinic acid unit are particularly advantageous in this context.
Ligands in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) are a key technology for next-generation displays and lighting due to their high quantum efficiency. rsc.org The performance of these devices is heavily reliant on the properties of the organic materials used, particularly the host materials that accommodate the phosphorescent guest emitters. rsc.org Picolinate-based ligands, derived from picolinic acids, can play a crucial role in the design of the metal complexes that act as these emitters. The electronic properties of the ligand, influenced by substituents like the methoxyethoxy group, can be tuned to optimize the performance of the PhOLED, including its color and efficiency.
Components in the Construction of Coordination Polymers and Discrete Clusters
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. wikipedia.org These materials can exhibit a wide range of structures, from one-dimensional chains to complex three-dimensional frameworks, and possess interesting properties applicable in areas such as catalysis, sensing, and gas storage. wikipedia.orgethernet.edu.et Picolinic acids are excellent ligands for the construction of coordination polymers due to their ability to chelate metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. wikipedia.org The methoxyethoxy substituent on this compound can influence the resulting structure and properties of the coordination polymer, for example, by affecting the packing of the polymer chains or by providing additional coordination sites. researchgate.net Similarly, this ligand can be used to construct discrete metal clusters with well-defined structures and potentially useful magnetic or luminescent properties.
Analytical Chemistry Techniques
While direct applications of this compound in routine analytical methods are not extensively documented, its parent compound, picolinic acid, serves as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.gov The properties of picolinic acid that make it suitable for this application, such as its ability to absorb UV light and co-crystallize with analytes, could potentially be shared or modified by its derivatives. The methoxyethoxy group in this compound might alter its solubility and crystallization behavior, which could be explored for specific MALDI applications.
Matrix Material in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
This compound is a specialized organic compound that holds significant promise as a matrix material in the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. MALDI is a soft ionization technique that enables the mass analysis of large, non-volatile, and thermally fragile molecules such as proteins, peptides, nucleic acids, and synthetic polymers. The choice of the matrix is a critical parameter for a successful MALDI experiment, as it facilitates the desorption and ionization of the analyte upon irradiation by a laser.
The fundamental characteristics of an effective MALDI matrix include strong absorption at the laser wavelength, the ability to co-crystallize with the analyte, and the promotion of analyte ionization. While there is no direct and extensive body of research exclusively focused on this compound as a MALDI matrix, its structural features, particularly the picolinic acid core and the alkoxy substituent, suggest its potential utility based on the well-documented performance of analogous compounds.
Picolinic acid and its derivatives are a known class of effective MALDI matrices, especially for the analysis of nucleic acids. nih.govebi.ac.uk The parent compound, picolinic acid, has demonstrated superior performance compared to 3-hydroxypicolinic acid for the analysis of oligonucleotides, including both homo-oligonucleotides and mixed-base oligonucleotides up to 190 bases. nih.gov The introduction of substituents to the picolinic acid scaffold can further modulate the matrix's properties, such as solubility, crystal morphology, and interaction with the analyte, thereby enhancing the quality of the MALDI mass spectra.
The presence of the 2-methoxyethoxy group at the 5-position of the pyridine ring in this compound is anticipated to influence its performance as a MALDI matrix. Alkoxy-substituted aromatic acids have been investigated as MALDI matrices with notable success. For instance, the substitution of a hydroxyl group with a methoxy (B1213986) group in salicylic (B10762653) acid to form 5-methoxysalicylic acid resulted in a matrix that produces significantly less sialic acid loss from gangliosides during MALDI-MS analysis compared to its hydroxylated counterpart. nih.gov This suggests that alkoxy substituents can play a crucial role in minimizing analyte fragmentation and improving the quality of the resulting mass spectra. A patent describing the synthesis of 4-alkoxy-3-hydroxypicolinic acids further indicates the ongoing interest in and potential utility of alkoxy-substituted picolinic acids in various applications. google.com
Based on these observations, this compound is hypothesized to be a valuable matrix for MALDI-MS, potentially offering advantages in the analysis of specific classes of biomolecules. The methoxyethoxy group may enhance the solubility of the matrix in a wider range of solvents, facilitating sample preparation. Furthermore, this substitution could lead to the formation of more homogeneous matrix-analyte crystals, which is crucial for obtaining reproducible and high-quality mass spectra.
Detailed Research Findings
Research on picolinic acid as a MALDI matrix has shown its effectiveness for a variety of analytes. A key study demonstrated that picolinic acid is an excellent matrix for the MALDI time-of-flight mass spectrometry of oligonucleotides, proteins, and tRNA. nih.gov The study highlighted that for both single-stranded and double-stranded oligonucleotides, only the parent ions corresponding to the single-stranded DNA were observed, indicating a soft ionization process with minimal fragmentation. nih.gov The efficiency of picolinic acid for oligonucleotides was found to be notably superior to that of 3-hydroxypicolinic acid. nih.gov
The development of new MALDI matrices is an active area of research, with a focus on improving sensitivity, reducing fragmentation, and expanding the range of analyzable compounds. core.ac.uk Derivatives of benzoic acid, cinnamic acid, and various heterocyclic compounds are commonly used as MALDI matrices. core.ac.uk The introduction of an alkoxy group, as seen in this compound, is a strategic modification to the core picolinic acid structure. The ether linkage in the methoxyethoxy group could potentially enhance the matrix's ability to dissolve in both polar and non-polar solvents, offering greater flexibility in sample preparation protocols.
The table below summarizes the applications of picolinic acid and a related alkoxy-substituted aromatic acid as MALDI matrices, providing a basis for the anticipated utility of this compound.
| Compound Name | Analyte Class | Key Findings |
| Picolinic Acid | Oligonucleotides, Proteins, tRNA | Superior to 3-hydroxypicolinic acid for oligonucleotides; effective for mixed-base oligonucleotides up to 190 bases. nih.gov |
| 5-Methoxysalicylic Acid | Gangliosides | Produces minimal loss of sialic acid residues compared to 2,5-dihydroxybenzoic acid (DHB). nih.gov |
The successful application of these related compounds strongly suggests that this compound would be a promising candidate for a MALDI matrix, particularly for the analysis of nucleic acids and other challenging biomolecules where reduced fragmentation and enhanced solubility are desired. Further empirical studies are necessary to fully characterize its performance and delineate its specific advantages in MALDI mass spectrometry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(2-Methoxyethoxy)picolinic acid and verifying its purity?
- Synthesis : The compound can be synthesized via Suzuki coupling and ester hydrolysis, as demonstrated in analogous picolinic acid derivatives (e.g., fusaric acid analogs in ). For example, methyl 5-bromopicolinate can serve as a starting material, followed by coupling with a methoxyethoxy group and subsequent hydrolysis.
- Purity Verification : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical. For instance, a retention time of 1.40 minutes under SMD-TFA05 conditions and a molecular ion peak at m/z 861.4 [M+H]⁺ were used to confirm purity in related syntheses .
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| HPLC | Retention time: 1.40 min (SMD-TFA05) | |
| LCMS | m/z 861.4 [M+H]⁺ |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear dust respirators, nitrile gloves, safety glasses, and protective clothing .
- Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and cleaned by trained personnel .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Spectroscopy : Nuclear magnetic resonance (NMR) for proton and carbon environments, and Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., methoxyethoxy and carboxylic acid moieties).
- Crystallography : Single-crystal X-ray diffraction can resolve bond lengths and angles, as seen in coordination compounds with analogous picolinic acid derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
- Standardized Assays : Ensure consistent cell lines, growth conditions, and minimal inhibitory concentration (MIC) protocols, as variability in these parameters can skew results (e.g., differences in Staphylococcus haemolyticus susceptibility assays) .
- Structural Validation : Confirm batch-to-batch consistency using LCMS and elemental analysis to rule out impurities affecting activity .
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme with relevance in immunology ).
- QSAR Models : Relate substituent effects (e.g., methoxyethoxy chain length) to bioactivity, leveraging data from analogs like 5-(4-butylphenyl)picolinic acid .
Q. What catalytic applications does this compound have in coordination chemistry?
- Metal-Organic Frameworks (MOFs) : The carboxylic acid group can coordinate with transition metals (e.g., Cu(II) or Co(II)) to form catalysts for oxidation reactions, as shown with related picolinic acid derivatives .
- Ligand Design : Modify the methoxyethoxy side chain to tune steric and electronic effects, enhancing catalytic efficiency in asymmetric synthesis .
Q. What advanced analytical techniques are critical for detecting trace impurities in this compound samples?
- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels by resolving isotopic patterns (e.g., brominated byproducts from Suzuki coupling) .
| Impurity Source | Detection Method | Reference |
|---|---|---|
| Brominated intermediates | HRMS (m/z resolution < 1 ppm) | |
| Hydrolysis byproducts | Reverse-phase HPLC |
Methodological Notes
- Contradiction Management : Discrepancies in biological data may arise from differences in assay conditions (e.g., pH, temperature) or microbial strains. Always cross-validate with standardized protocols .
- Structural Analogues : Compare results with derivatives like 5-(trifluoromethyl)picolinic acid (CAS 80194-69-0) to identify structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
